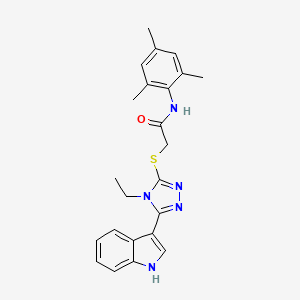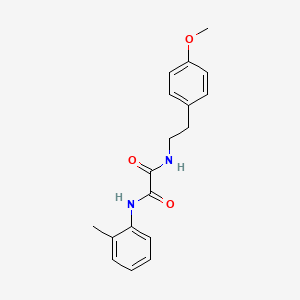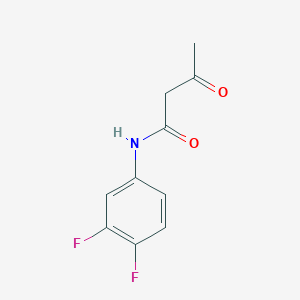
N-(3,4-difluorophenyl)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a compound’s description includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (solid, liquid, color, etc.) and any notable chemical or physical properties .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
N-(3,4-difluorophenyl)-3-oxobutanamide: has been studied for its effects on the structural, redox, and magnetic properties of Blatter radicals . These radicals are important in catalysis and organic synthesis, where they can facilitate or inhibit reactions. The compound’s difluorophenyl group may influence the formation of certain radicals, potentially leading to new synthetic pathways or improving existing ones.
Medicine: AKT Inhibition
In the medical field, derivatives of N-(3,4-difluorophenyl)-3-oxobutanamide have been developed as selective AKT inhibitors . AKT is a protein kinase that plays a crucial role in cancer cell proliferation and survival. Inhibitors like Hu7691, which contain the difluorophenyl moiety, show promise in targeting the PI3K/AKT/MTOR signaling pathway, offering potential therapeutic benefits in oncology.
Agriculture: Plant Growth and Yield
Research has indicated that thiourea derivatives, which include compounds like N-(3,4-difluorophenyl)-3-oxobutanamide , can promote stem elongation and increase fruit yield in plants. This application is significant for agricultural science, where enhancing crop growth and productivity is a constant goal.
Material Science: Magnetic Properties
The difluorophenyl group in N-(3,4-difluorophenyl)-3-oxobutanamide has been associated with the study of magnetic properties in materials . Understanding and manipulating these properties are essential for developing new materials for electronics, data storage, and other technological applications.
Biochemistry: Enzyme Inhibition
In biochemistry, the compound has been explored for its enzyme inhibitory properties. It has shown potential in inhibiting various enzymes and signaling pathways, which could be beneficial in studying biochemical processes and developing treatments for diseases where enzyme regulation is disrupted .
Pharmacology: Drug Development
N-(3,4-difluorophenyl)-3-oxobutanamide: and its derivatives are being investigated in pharmacology for drug development. Its structural analogs have been identified as potential antiviral compounds and inducers of apoptosis in cancer cells . This opens up possibilities for creating new drugs that can cross biological barriers, such as the blood-brain barrier, and target diseases more effectively.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c1-6(14)4-10(15)13-7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONWBQBDOHKZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

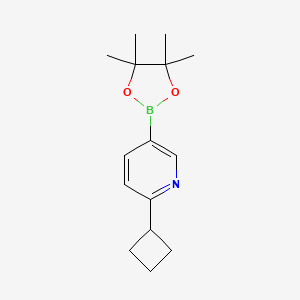
![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)

![N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2863366.png)
![4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2863367.png)
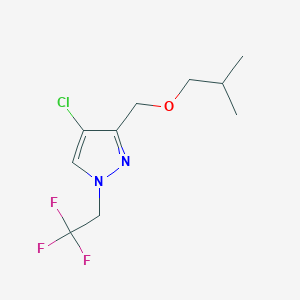
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2863371.png)

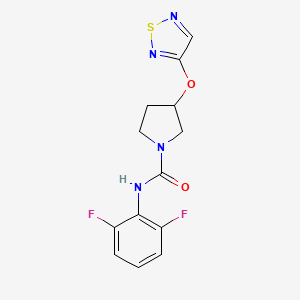
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2863376.png)
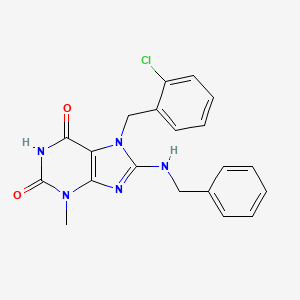
![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[(4-fluorophenyl)methyl]urea](/img/structure/B2863378.png)
